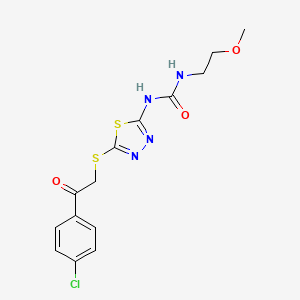

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

Description

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic compound featuring a 1,3,4-thiadiazole core functionalized with a thioether-linked 2-(4-chlorophenyl)-2-oxoethyl group and a urea moiety substituted with a 2-methoxyethyl chain. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions .

Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides or thioureas.

Introduction of the thioether group via nucleophilic substitution or coupling reactions.

Functionalization of the urea moiety through reaction with isocyanates or carbamoyl chlorides .

Properties

IUPAC Name |

1-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S2/c1-22-7-6-16-12(21)17-13-18-19-14(24-13)23-8-11(20)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTWBXANANVNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a complex organic compound belonging to the class of thiadiazole derivatives. This compound exhibits a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, particularly the thiadiazole ring and the chlorophenyl group, contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that thiadiazole derivatives can act as urease inhibitors, which are crucial in treating conditions like kidney stones and certain infections .

- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways that affect cellular responses and proliferation.

- DNA Interaction : The compound might also bind to DNA, influencing gene expression and cellular functions, which is particularly relevant in cancer therapy .

Biological Activities

The compound has demonstrated various biological activities in experimental settings:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to this compound were evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The cytotoxicity was assessed using the MTT assay, yielding significant results:

- IC50 Values : The most potent derivatives exhibited IC50 values as low as 2.32 µg/mL against HepG2 cells . This suggests a strong potential for further development as an anticancer agent.

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. They exhibit activity against various bacterial strains:

- Gram-positive and Gram-negative bacteria : The synthesized derivatives showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their effects on liver enzymes (GOT, GPT), finding that certain derivatives activated these enzymes significantly .

- Structure-Activity Relationship (SAR) : Research has established SAR for thiadiazole compounds, indicating that modifications in substituents can enhance biological activity. For example, shifting functional groups or altering ring structures can lead to improved potency against cancer cell lines .

- Urease Inhibition Studies : Compounds derived from thiadiazoles were tested for urease inhibition with IC50 values ranging from 0.87 µM to 8.32 µM, demonstrating their potential in treating urease-related conditions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Insights :

- Antifungal Activity : Compound 8a () shows that triazole-containing thioether substituents enhance antifungal properties, likely via cytochrome P450 inhibition .

- Anticonvulsant Activity : The 2,4-dichlorobenzyl thioether in improves potency, suggesting halogenation enhances target binding .

- Solubility : The target compound’s 2-methoxyethyl urea group may reduce crystallinity compared to aryl-substituted ureas, as seen in (m.p. 160–165°C for 8a vs. lower m.p. predicted for methoxyethyl) .

Urea Substituent Modifications

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.